

Spectroscopic Data of 4,6-Dimethylpyrimidin-5-ol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4,6-Dimethylpyrimidin-5-ol

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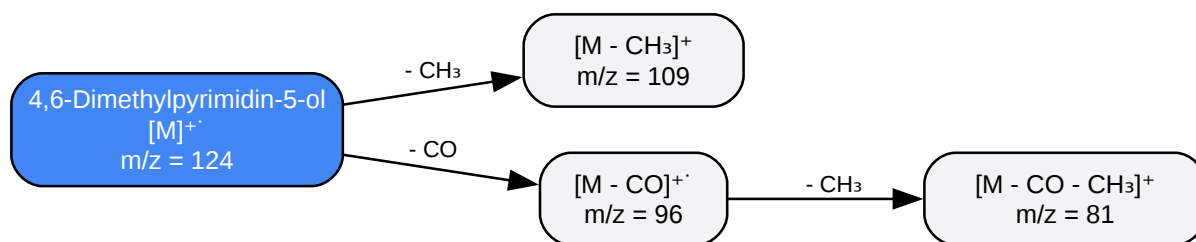
For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic data for **4,6-dimethylpyrimidin-5-ol**, a key heterocyclic building block in medicinal chemistry. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is critical for its application in the synthesis of targeted therapeutic agents, such as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.^[1] This document offers a detailed analysis of its spectral features, providing a foundational reference for researchers engaged in the synthesis and characterization of novel pyrimidine-based compounds.

Molecular Structure and Overview

4,6-Dimethylpyrimidin-5-ol is a substituted pyrimidine with the chemical formula $C_6H_8N_2O$. Its structure, characterized by a pyrimidine ring bearing two methyl groups at positions 4 and 6, and a hydroxyl group at position 5, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity and purity, which are critical parameters in drug discovery and development pipelines.



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References

- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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